

5-Chloro-2-hydroxy-4-methoxybenzoic acid molecular structure and weight

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Compound of Interest

Compound Name: *5-Chloro-2-hydroxy-4-methoxybenzoic acid*

Cat. No.: *B8013351*

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Technical Whitepaper: 5-Chloro-2-hydroxy-4-methoxybenzoic Acid

CAS Registry Number: 1378866-39-7 Molecular Formula: $C_8H_7ClO_4$ Molecular Weight: 202.59 g/mol

Executive Summary

5-Chloro-2-hydroxy-4-methoxybenzoic acid is a polysubstituted aromatic building block belonging to the class of chlorinated salicylates. Structurally, it is characterized by a benzoic acid core with a hydroxyl group at the ortho position (C2), a methoxy group at the para position (C4), and a chlorine atom at the C5 position.

Unlike the widely known metoclopramide intermediate (4-amino-5-chloro-2-methoxybenzoic acid), this compound retains the free phenolic hydroxyl group at C2, preserving its ability to form intramolecular hydrogen bonds with the carboxyl moiety. This feature makes it a critical intermediate for synthesizing benzoxazoles, salicylamides, and enzyme inhibitors where the salicylate pharmacophore is essential.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

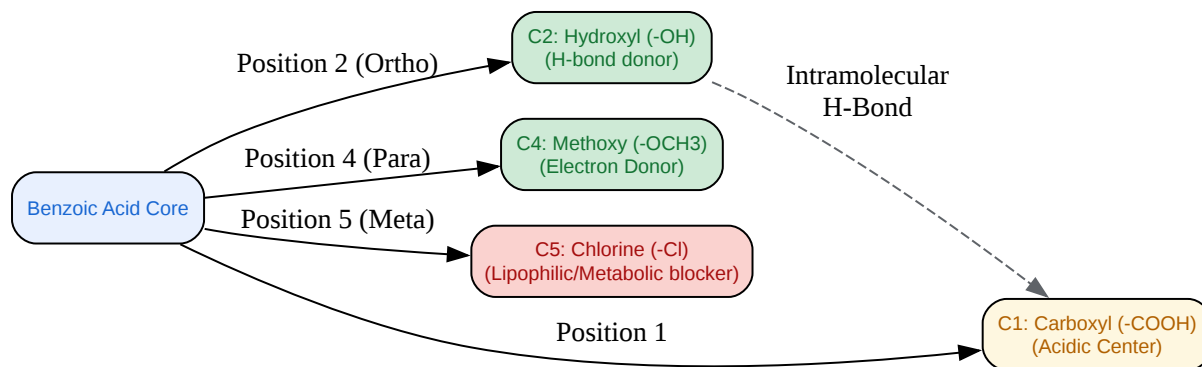
The compound is defined by a specific substitution pattern that dictates its electronic and steric properties. The presence of the chlorine atom at C5 exerts an electron-withdrawing effect, modulating the pKa of the phenolic hydroxyl and the carboxylic acid.

Table 1: Physicochemical Properties

Property	Value	Note
Systematic Name	5-Chloro-2-hydroxy-4-methoxybenzoic acid	IUPAC nomenclature
CAS Number	1378866-39-7	Primary identifier
Molecular Weight	202.59 Da	Average mass
Monoisotopic Mass	202.0033 Da	For MS calibration
Appearance	Off-white to pale yellow solid	Crystalline powder
Predicted pKa (COOH)	~2.6 – 2.8	Acidic due to ortho-OH and Cl
Predicted LogP	~2.3	Moderately lipophilic
H-Bond Donors	2	(COOH, OH)
H-Bond Acceptors	4	(COOH, OH, OMe)

Structural Connectivity Diagram

The following diagram illustrates the functional group connectivity and the electronic directing effects that govern the molecule's reactivity.



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Figure 1: Functional group map of **5-Chloro-2-hydroxy-4-methoxybenzoic acid** showing the intramolecular hydrogen bond stabilization between the C2-hydroxyl and C1-carboxyl groups.

Synthetic Pathways & Process Chemistry[8]

The synthesis of **5-Chloro-2-hydroxy-4-methoxybenzoic acid** is typically achieved via electrophilic aromatic substitution (chlorination) of the precursor, 4-methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid).

Mechanistic Rationale

The starting material, 4-methoxysalicylic acid, contains two strong ortho/para directing groups:

- C2-OH: Directs to C3 and C5.
- C4-OMe: Directs to C3 and C5.

Regioselectivity Control:

- Position 3: This position is sterically crowded, "sandwiched" between the hydroxyl and methoxy groups.
- Position 5: This position is less sterically hindered and is activated by both oxygen donors.

- Result: Chlorination occurs almost exclusively at C5, yielding the target molecule with high regioselectivity.

Experimental Protocol: Chlorination via NCS

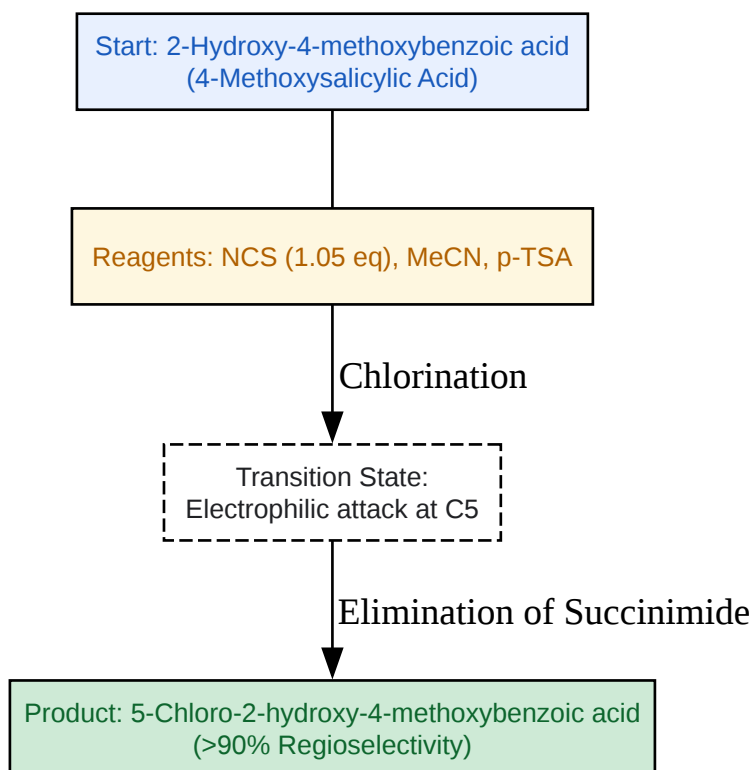
Note: This protocol is adapted from standard chlorination procedures for salicylic acid derivatives.

Reagents:

- Precursor: 2-Hydroxy-4-methoxybenzoic acid (1.0 eq)
- Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)
- Solvent: Acetonitrile (MeCN) or DMF
- Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) - optional, accelerates reaction.

Step-by-Step Methodology:

- Dissolution: Charge a reaction vessel with 2-hydroxy-4-methoxybenzoic acid and MeCN (10 volumes). Stir until fully dissolved.
- Activation: Add p-TSA (0.1 eq) and cool the mixture to 0°C to suppress side reactions (over-chlorination).
- Addition: Portion-wise add NCS (1.05 eq) over 30 minutes, maintaining temperature < 5°C.
- Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC or TLC (mobile phase: Hexane/EtOAc).
- Quench & Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in water.
- Purification: The product often precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.



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Figure 2: Synthetic workflow for the regioselective chlorination of 4-methoxysalicylic acid.

Structural Characterization (Spectroscopy)[10]

Researchers utilizing this compound must validate its identity using NMR and Mass Spectrometry. The substitution pattern results in a distinct NMR signature.

¹H NMR Interpretation (DMSO-d₆, 400 MHz)

The aromatic region is the most diagnostic. Due to the substituents at 1, 2, 4, and 5, only two aromatic protons remain (at C3 and C6).

- Proton H3: Located between OH and OMe. It typically appears as a singlet because the para coupling to H6 is negligible (~0 Hz).
- Proton H6: Located adjacent to the carboxyl group. It appears as a singlet.
- Shift Prediction:

- δ ~12.0-13.0 ppm: COOH (Broad singlet).
- δ ~10.0-11.0 ppm: Phenolic OH (Singlet, exchangeable).
- δ ~7.6-7.8 ppm: Aromatic H6 (Deshielded by COOH).
- δ ~6.6-6.8 ppm: Aromatic H3 (Shielded by OH and OMe).
- δ ~3.8 ppm: Methoxy (-OCH₃) singlet.

Mass Spectrometry (ESI-MS)

- Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid and phenol.
- M-H Peak: 201.0 m/z.
- Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (201.0 and 203.0) confirms the presence of a single chlorine atom.

Pharmaceutical Applications

This molecule serves as a specialized scaffold in drug discovery, distinct from the common metoclopramide intermediates.

- Benzoxazole Synthesis: The ortho-hydroxy and ortho-carboxyl relationship allows for cyclization with amines to form benzoxazoles, a core structure in antimicrobial and anticancer agents.
- Salicylamide Ligands: Coupling the carboxylic acid with amines yields 5-chloro-4-methoxysalicylamides. These derivatives are investigated as uncouplers of oxidative phosphorylation and inhibitors of specific kinases where the phenol group mimics ATP-binding motifs.
- Bioisosteres: The 5-chloro-4-methoxy motif is used to tune the lipophilicity and metabolic stability of salicylic acid drugs, potentially extending half-life by blocking metabolic oxidation at the C5 position.

References

- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 4-Methoxysalicylic acid (Precursor). Retrieved from [[Link](#)]
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